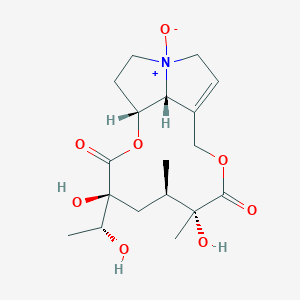![molecular formula C8H7N3O2 B13847546 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core . Subsequent functionalization at the 3-position with acetic acid can be achieved through various strategies, including nucleophilic substitution and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. For example, the use of amorphous carbon-supported sulfonic acid as a catalyst has been reported to improve the yield and efficiency of the synthesis . This method offers advantages such as low cost, non-toxicity, and operational simplicity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid involves its interaction with molecular targets such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The binding interactions with TRKs are facilitated by the compound’s ability to fit into the kinase’s active site, blocking its activity.
Comparaison Avec Des Composés Similaires
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the substituents.
Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring and exhibit different biological activities.
Indolyl-pyrazolopyridines: These compounds contain an indole moiety fused with a pyrazolopyridine core and have been studied for their potential as TASK-3 channel blockers.
Uniqueness: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature enhances its potential as a versatile building block for the synthesis of various derivatives with distinct biological activities.
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3,6H,4H2,(H,12,13) |
Clé InChI |
MYCLKRGBPOEHAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=NC2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)

![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)


![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)

![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)



![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)

